p-クミルフェニルグリシジルエーテル

概要

説明

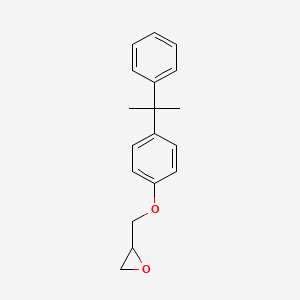

p-Cumylphenyl glycidyl ether: is an organic compound belonging to the class of glycidyl ethers. It is characterized by the presence of a glycidyl group attached to a phenyl ring, which is further substituted with a cumyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

科学的研究の応用

Chemistry: p-Cumylphenyl glycidyl ether is used as a reactive diluent in epoxy resin formulations. It helps in reducing the viscosity of the resin, making it easier to process and apply. This compound also finds applications in the synthesis of various polymers and copolymers .

Biology and Medicine: In biological research, p-Cumylphenyl glycidyl ether is used as a cross-linking agent for proteins and other biomolecules. Its ability to form stable covalent bonds with amino groups makes it valuable in the preparation of bioconjugates and immobilized enzymes .

Industry: Industrially, this compound is employed in the production of coatings, adhesives, and sealants. Its unique chemical properties enhance the performance and durability of these materials. Additionally, it is used in the manufacture of specialty chemicals and intermediates .

作用機序

Mode of Action

It is known to be an ether, and ethers may react violently with strong oxidizing agents . In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .

Biochemical Pathways

One study identified a novel epoxide hydrolase (tpeh1) from tsukamurella paurometabola that was studied using racemic phenyl glycidyl ether (pge) and its derivatives as substrates . This suggests that p-Cumylphenyl glycidyl ether may interact with similar enzymes and participate in related biochemical pathways.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

More research is needed to understand the specific effects of this compound at the molecular and cellular levels .

Action Environment

Ethers, including p-Cumylphenyl glycidyl ether, may react violently with strong oxidizing agents . This suggests that the compound’s action could be influenced by the presence of such agents in the environment.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Cumylphenyl glycidyl ether typically involves the reaction of cumylphenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of a halohydrin intermediate, which is subsequently dehydrochlorinated to yield the glycidyl ether. The reaction conditions often include the use of sodium hydroxide as the base and a suitable solvent such as toluene or dichloromethane .

Industrial Production Methods: In industrial settings, the production of p-Cumylphenyl glycidyl ether follows a similar synthetic route but on a larger scale. The process involves the continuous addition of epichlorohydrin to a stirred solution of cumylphenol and sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the glycidyl ether. The product is purified through distillation or recrystallization to achieve the desired purity .

化学反応の分析

Types of Reactions:

Oxidation: p-Cumylphenyl glycidyl ether can undergo oxidation reactions, particularly at the glycidyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the phenyl ring or the glycidyl group, resulting in the formation of alcohols or other reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products:

Oxidation: Epoxides, diols, or other oxidized derivatives.

Reduction: Alcohols or other reduced compounds.

Substitution: New ether or ester derivatives depending on the nucleophile used.

類似化合物との比較

- Phenyl glycidyl ether

- Nonylphenyl glycidyl ether

- Bisphenol A glycidyl ether

Comparison: p-Cumylphenyl glycidyl ether is unique due to the presence of the cumyl group, which imparts distinct steric and electronic properties. Compared to phenyl glycidyl ether, p-Cumylphenyl glycidyl ether exhibits higher reactivity and better performance in reducing the viscosity of epoxy resins. Nonylphenyl glycidyl ether, on the other hand, is more hydrophobic and is used in applications requiring water resistance. Bisphenol A glycidyl ether is widely used in the production of high-performance epoxy resins but lacks the specific steric effects provided by the cumyl group .

生物活性

p-Cumylphenyl glycidyl ether (C18H20O2) is a glycidyl ether compound known for its applications in various industrial sectors, particularly in coatings and adhesives. Its biological activity has garnered attention due to potential health implications and its reactivity profile. This article provides an in-depth review of the biological activity of p-cumylphenyl glycidyl ether, including relevant research findings, case studies, and data tables.

p-Cumylphenyl glycidyl ether is classified as an ether, which generally exhibits low reactivity under normal conditions but can react violently with strong oxidizing agents. It is typically used in formulations due to its favorable properties such as low volatility and stability under ambient conditions .

| Property | Value |

|---|---|

| Molecular Formula | C18H20O2 |

| Molecular Weight | 278.35 g/mol |

| Appearance | Colorless liquid |

| Flash Point | Not available |

| Reactivity | Inert under normal conditions; reacts with strong oxidizers |

Toxicological Studies

Research indicates that p-cumylphenyl glycidyl ether may have toxicological effects, particularly concerning skin and respiratory exposure. A study involving inhalation exposure in rats showed significant pathological changes, including squamous metaplasia and the development of nasal tumors after prolonged exposure .

Case Study: Inhalation Exposure in Rats

- Study Design : Groups of 100 male and female Sprague-Dawley rats were exposed to varying concentrations of phenyl glycidyl ether vapors (0, 1, or 12 ppm) for 6 hours per day over a two-year period.

- Findings :

Dermal Exposure Studies

In dermal exposure studies, p-cumylphenyl glycidyl ether has been associated with skin irritation and potential carcinogenic effects. The International Agency for Research on Cancer (IARC) noted that while direct skin tumors were not observed in all cases, there were indications of tumor promotion under certain conditions .

Absorption and Metabolism

Studies on the absorption and metabolism of similar glycidyl ethers indicate that these compounds can be significantly absorbed through the skin. For instance, phenyl glycidyl ether showed high percutaneous absorption rates in animal models, leading to systemic toxicity concerns .

Table 2: Summary of Biological Activity Findings

| Study Type | Key Findings |

|---|---|

| Inhalation Study | Tumor development in nasal cavity (high-dose group) |

| Dermal Exposure | Skin irritation; potential carcinogenic effects |

| Absorption | High percutaneous absorption rates observed |

特性

IUPAC Name |

2-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-12-17-13-20-17/h3-11,17H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTUIBIYJWEQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Record name | P-CUMYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886451 | |

| Record name | Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61578-04-9 | |

| Record name | P-CUMYLPHENYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-[[4-(1-Methyl-1-phenylethyl)phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61578-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2-((4-(1-methyl-1-phenylethyl)phenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061578049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[4-(α,α-dimethylbenzyl)phenoxy]methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。